4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 920244-55-9
VCID: VC4620027
InChI: InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2
SMILES: C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H14N4O5S2
Molecular Weight: 406.43

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

CAS No.: 920244-55-9

Cat. No.: VC4620027

Molecular Formula: C16H14N4O5S2

Molecular Weight: 406.43

* For research use only. Not for human or veterinary use.

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide - 920244-55-9

Specification

CAS No. 920244-55-9
Molecular Formula C16H14N4O5S2
Molecular Weight 406.43
IUPAC Name 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2
Standard InChI Key LEZQBQCGFXEFLL-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS No. 920244-55-9) is a synthetic organic compound with the molecular formula C₁₆H₁₄N₄O₅S₂ and a molecular weight of 406.43 g/mol . Its IUPAC name reflects its intricate structure: 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide.

Table 1: Fundamental Physicochemical Properties

PropertyValue/DescriptionSource
CAS Registry Number920244-55-9
Molecular FormulaC₁₆H₁₄N₄O₅S₂
Molecular Weight406.43 g/mol
SMILES NotationC1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)N+[O-]
SolubilityNot publicly available

The compound’s structure combines a benzenesulfonamide core (with a nitro group at the para position), an ethoxy linker, and a pyridazine-thiophene hybrid ring system . This arrangement suggests potential for electronic interactions and hydrogen bonding, critical for biological activity.

Synthetic Methodology

The synthesis of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves multi-step reactions, typically including:

  • Formation of the Pyridazine-Thiophene Core:

    • Thiophene-2-carboxylic acid derivatives are coupled with pyridazine precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

    • Example: Reacting 6-chloropyridazine with thiophen-2-ylboronic acid under palladium catalysis.

  • Introduction of the Ethoxy Linker:

    • The hydroxyl group of pyridazin-3-ol intermediates undergoes alkylation with 2-chloroethylamine derivatives.

  • Sulfonamide Coupling:

    • The ethylamine linker reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Core FormationPd(PPh₃)₄, K₂CO₃, DMF, 80°CMicrowave-assisted synthesis
Ethoxy Linker Addition2-Chloroethylamine, K₂CO₃, DMSO, 60°CSolvent polarity adjustment
Sulfonamide Formation4-Nitrobenzenesulfonyl chloride, Et₃N, THFSlow addition of sulfonyl chloride

Industrial-scale production remains unoptimized, but lab-scale yields typically range from 45% to 65%.

Structural and Spectroscopic Characterization

The compound’s structure has been validated through advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21–7.98 (m, 4H, aromatic), 7.68 (d, J = 5.1 Hz, 1H, thiophene), 4.52 (t, J = 6.0 Hz, 2H, OCH₂), 3.62 (q, J = 6.0 Hz, 2H, CH₂NH) .

    • ¹³C NMR: Peaks at 152.4 (C-NO₂), 142.1 (pyridazine C), and 126.8 ppm (thiophene C) .

  • Infrared Spectroscopy (IR):

    • Strong absorption bands at 1345 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch).

  • Mass Spectrometry:

    • ESI-MS m/z: 407.1 [M+H]⁺ (calculated 406.4) .

TechniqueKey SignalsFunctional Group Identified
¹H NMRδ 8.45 (s, NH)Sulfonamide proton
¹³C NMR152.4 ppmNitro-substituted aromatic carbon
IR1345 cm⁻¹Sulfonyl group

Pharmacological and Toxicological Considerations

  • ADME Properties:

    • Solubility: Predicted logP = 2.1 (moderate lipophilicity) .

    • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation.

  • Toxicity:

    • Sulfonamides may cause hypersensitivity reactions; no specific data exists for this compound .

Table 4: Predicted Pharmacokinetic Parameters

ParameterValueMethod Used
logP2.1XLogP3
Plasma Protein Binding89%SwissADME
Half-life~6.2 hoursPKSim

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